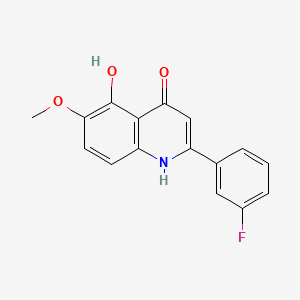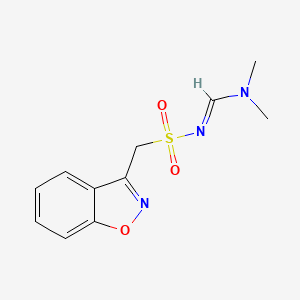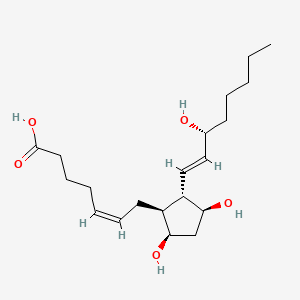
ent-PGF2alpha
Descripción general
Descripción
Prostaglandin F2alpha (PGF2α), also known as ent-PGF2alpha, is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient . It is a lipid found throughout the body that functions similarly to a hormone . In pregnancy, PGF2α is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss . It is also used to treat uterine infections in domestic animals .
Synthesis Analysis
PGF2α is generally formed by the reduction of PGH2 by PG endoperoxide synthase or reductase . It can also be formed from other prostaglandins such as PGE2 through 9-keto reductases and PGD2 through 11-keto reductases . A concise and highly stereoselective total synthesis of PGF2α was described in 2012, which requires only seven steps .Molecular Structure Analysis
The molecular structure of this compound contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 354.487 g·mol−1 and solubility in water of 200 mg/mL at 20 °C . It contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols .Aplicaciones Científicas De Investigación
ent-PGF2alpha in Gynecology and Obstetrics
Prostaglandins in Gynecology and Obstetrics
This compound, a type of prostaglandin, has been identified as significant in the fields of gynecology and obstetrics due to its properties. It plays various roles, including stimulating nonvascular smooth muscle, causing vasoconstriction, and influencing aspects of fertility and pregnancy. It is particularly notable for its involvement in semen, affecting fertility levels. Clinically, this compound is utilized for inducing labor, managing abortion, and treating mole pregnancy. Its effectiveness and reduced side effects in comparison to oxytocin make it a preferred choice for labor induction in certain pregnancy complications (Klausch & Kyank, 1972).
Developing Applications of Prostaglandins in Obstetrics and Gynecology
Further research into this compound and other prostaglandins (PGs) has underscored their pivotal role throughout the phases of human reproduction. These compounds are known to induce labor and abortion when administered intravenously. The potential of PGs extends to possibly serving as a once-a-month contraceptive or a post-conception contraceptive agent. Despite their growing clinical application, the precise mechanisms by which PGs influence different muscle types and their molecular-level actions remain areas of ongoing research (Hinman, 1972).
This compound in Reproductive Genetics
Non-invasive Preimplantation Genetic Testing (niPGT)
Recent advancements in reproductive genetics have introduced non-invasive methods of preimplantation genetic testing (PGT), utilizing embryonic DNA present in blastocoele fluid or spent embryo culture media. Although technical challenges due to the low quantity and quality of DNA persist, these non-invasive methods, potentially involving analysis of this compound, offer a less expensive and less risky alternative to traditional biopsy-based PGT. However, further research is necessary to optimize DNA isolation and amplify protocols to reliably obtain accurate clinical diagnoses (Leaver & Wells, 2019).
A Review on Motivations, Decision-Making Factors, Attitudes, and Experiences of Couples using PGT
In exploring the psychosocial aspects of PGT, studies have highlighted the complexities involved in the decision-making process for couples, including considerations of the technology's ethical implications, financial costs, and emotional burdens. The evolving landscape of PGT, potentially encompassing analyses of compounds like this compound, underscores the importance of comprehensive patient support and counseling throughout the process. This approach ensures that couples are fully informed and supported in their reproductive decisions (Hughes et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of ent-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . It plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
This compound interacts with its target, the FP receptor, to induce various cellular responses. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
This compound is part of the prostanoid family of bioactive lipids, which are synthesized from arachidonic acid through a two-step enzymatic process involving cyclooxygenase (COX) and specific synthase enzymes . Through the FP receptor, this compound can modulate various cellular processes such as cell proliferation, differentiation, apoptosis, and regulate female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
It is known that prostaglandins, including this compound, have a short half-life in the blood plasma, less than 1 minute . This rapid elimination suggests that this compound is quickly metabolized and removed from the body.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . In the context of female reproductive function, it is required for luteolysis and parturition .
Action Environment
The action of this compound can be influenced by environmental factors. For example, oxidative stress has been associated with increased amounts of the this compound isoform 8-iso-PGF2alpha in patients with endometriosis . This suggests that the action, efficacy, and stability of this compound can be modulated by the cellular environment.
Direcciones Futuras
The emerging role of the PGF2α receptor in cardiovascular diseases is being highlighted, and potential therapeutic translation is being discussed . The physiological roles of COX-derived PGF2α in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .
Propiedades
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-FCINMJCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347966 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54483-31-7 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




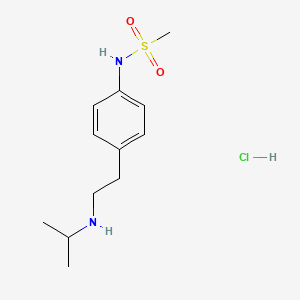


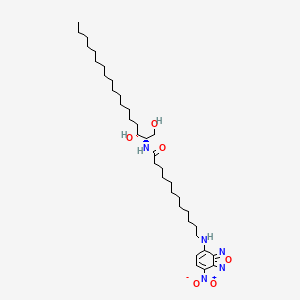


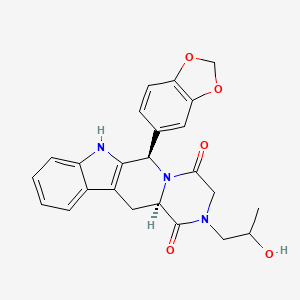
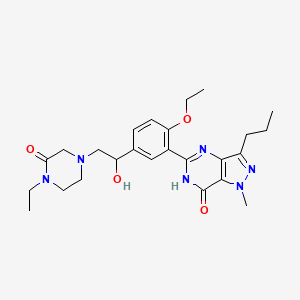
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

